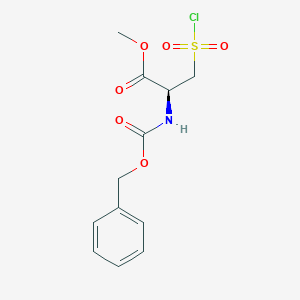
2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in cancer cell growth or disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been suggested that this compound may have anti-cancer, anti-inflammatory, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide in lab experiments is its potential as a tool for studying protein-protein interactions. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide. These include:
1. Further studies on the mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Study of the potential applications of this compound in drug development.
4. Investigation of the potential toxicity of this compound and its effects on living organisms.
5. Study of the potential applications of this compound in the field of biochemistry.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. While the mechanism of action and biochemical and physiological effects of this compound are still being studied, it has shown potential as a tool for studying protein-protein interactions and as a potential drug target for various diseases. Further studies on this compound are needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis method of 2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide involves the reaction of 3,4-dimethylbenzoyl chloride with 3-chlorophenylamine to form 3-chlorophenyl-3,4-dimethylbenzoic acid. This acid is then reacted with indoline-1-carboxylic acid to form the desired compound.
Scientific Research Applications
2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In pharmacology, this compound has been studied for its potential as a drug target for various diseases. In biochemistry, this compound has been studied for its potential as a tool for studying protein-protein interactions.
properties
IUPAC Name |
2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-14-9-10-16(12-15(14)2)23(29)22-21(26)20(19-8-3-4-11-28(19)22)24(30)27-18-7-5-6-17(25)13-18/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYKECGINILHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2972714.png)


![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)
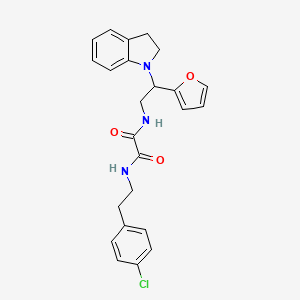
![(Z)-3-(3-Bromophenyl)-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2972722.png)
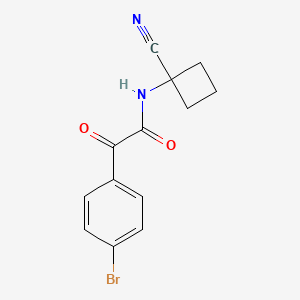
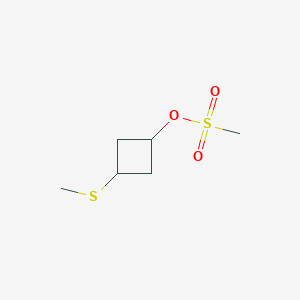
![1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide](/img/structure/B2972728.png)
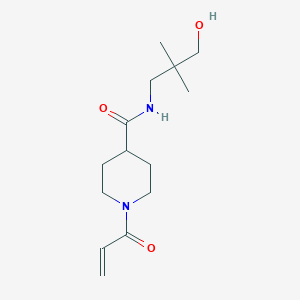
![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)
![2-(4-chlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2972732.png)
![2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2972733.png)
